molecular formula C10H14ClN3S B1477601 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrazin-2-amine CAS No. 2092727-40-5

3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrazin-2-amine

Cat. No.: B1477601
CAS No.: 2092727-40-5
M. Wt: 243.76 g/mol
InChI Key: UEJPJTHYIFXJSH-UHFFFAOYSA-N
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Description

“3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H14ClN3S . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring, a tetrahydrothiophene ring, and an ethylamine group . The chlorine atom is attached to the pyrazine ring .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 243.756 Da, and its monoisotopic mass is 243.059692 Da .

Scientific Research Applications

Chemical Synthesis Applications

Synthetic Pathways and Derivatives

Research into the synthesis of related heterocyclic compounds, such as tetrahydroquinoline derivatives and pyrazole-carboxylate intermediates, showcases the chemical versatility of compounds structurally related to "3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)pyrazin-2-amine." These pathways are crucial for developing novel compounds with potential applications in materials science, medicinal chemistry, and as intermediates for further chemical transformations (Bombarda et al., 1992); (Ju, 2014).

Crystalline Structures and Chemical Interactions

Studies on related compounds, such as 3-chloropyridin-2-amine, reveal insights into crystalline structures and intermolecular interactions, furthering our understanding of how these compounds can be utilized in crystal engineering and the design of molecular materials (Hu et al., 2011).

Biological Activity Potential

Antitumor and Antioxidant Activities

The synthesis and evaluation of novel heterocyclic compounds, including pyrazole derivatives, have shown promising antitumor and antioxidant activities. These findings highlight the potential therapeutic applications of these compounds in treating cancer and preventing oxidative stress-related diseases (Bialy & Gouda, 2011); (Wardakhan et al., 2018).

Antimicrobial and Antimalarial Activities

The development of carbazole linked pyrazole Schiff bases and diarylthiourea derivatives showcases the exploration of novel compounds for antimicrobial and antimalarial applications. These studies contribute to the search for new therapeutic agents against infectious diseases (Shirole et al., 2020).

Properties

IUPAC Name

3-chloro-N-ethyl-N-(thiolan-3-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3S/c1-2-14(8-3-6-15-7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJPJTHYIFXJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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